molecular formula C19H18N2O2S2 B2674438 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylthio)phenyl)acetate CAS No. 1396861-28-1

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylthio)phenyl)acetate

Cat. No. B2674438
CAS RN: 1396861-28-1
M. Wt: 370.49
InChI Key: YZVWOLRERHFSQB-UHFFFAOYSA-N
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Description

The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylthio)phenyl)acetate” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound, and an azetidine ring, which is a type of four-membered ring with nitrogen as one of the atoms . The presence of the acetate group indicates that this compound could be an ester .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The benzothiazole and azetidine rings would likely contribute to the rigidity of the molecule, while the acetate group could influence its polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the acetate group could potentially undergo hydrolysis to form an alcohol and acetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the benzothiazole and azetidine rings could contribute to its stability, while the acetate group could influence its solubility .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity under various conditions, investigating its potential biological activity, and optimizing its synthesis .

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methylsulfanylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-24-15-8-6-13(7-9-15)10-18(22)23-14-11-21(12-14)19-20-16-4-2-3-5-17(16)25-19/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVWOLRERHFSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylthio)phenyl)acetate

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